![molecular formula C11H20ClNO2 B3000192 Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl CAS No. 2089650-59-7](/img/structure/B3000192.png)
Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl” is a chemical compound with the CAS Number: 2089650-59-7 . It has a molecular weight of 233.74 and its molecular formula is C11H20ClNO2 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl” is 1S/C11H19NO2.ClH/c1-14-10(13)9-7-12-8-11(9)5-3-2-4-6-11;/h9,12H,2-8H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl” is a powder . The storage temperature is room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found .Applications De Recherche Scientifique
Anticancer Activity
Methyl 2-azaspiro[4.5]decane-4-carboxylate HCl derivatives have been explored for their anticancer properties. Studies have synthesized derivatives such as 1-thia-azaspiro[4.5]decane, thiazolopyrimidine, and 1,3,4-thiadiazole compounds, showing moderate to high inhibition activities against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) (Flefel et al., 2017).
Anticonvulsant Properties
These compounds have also been studied for their potential anticonvulsant effects. Synthesis and testing of N-phenylamino derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione have shown promising results in anticonvulsant activity in various seizure models. The anticonvulsant efficacy is attributed to specific molecular modifications and the lipophilicity of the compounds (Kamiński et al., 2006).
Antiviral Evaluation
Recent studies have focused on the antiviral capabilities of methyl 2-azaspiro[4.5]decane-4-carboxylate HCl derivatives. Certain derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of these compounds in developing new antiviral medications (Apaydın et al., 2020).
Molecular Structure Studies
Investigations into the molecular structures of these compounds have been conducted to better understand their chemical behavior and potential applications. Studies using techniques like X-ray diffraction and Hamiltonian algorithm have been essential in determining the configurations and conformations of these molecules (Krueger et al., 2019).
Environmental Applications
Additionally, these compounds have shown potential in environmental applications, such as in the removal of carcinogenic azo dyes and aromatic amines from water. Derivatives like calix[4]arene-based polymers have demonstrated high efficiency in the sorption of these harmful substances (Akceylan et al., 2009).
Safety and Hazards
The safety information available indicates that “Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl” has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 2-azaspiro[4.5]decane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-7-12-8-11(9)5-3-2-4-6-11;/h9,12H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZJYBXOHRQEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC12CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

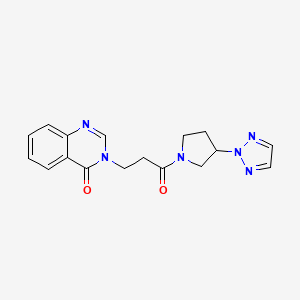
![N-(2,5-dimethoxyphenyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3000112.png)

![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)pentan-1-one](/img/structure/B3000114.png)
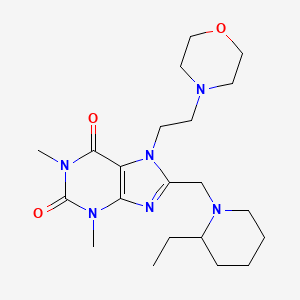
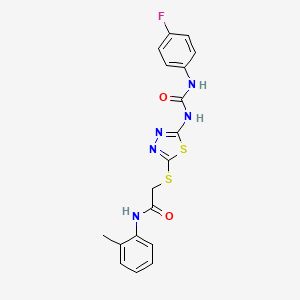
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B3000122.png)
![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)
![2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B3000124.png)

![Methyl 3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3000127.png)
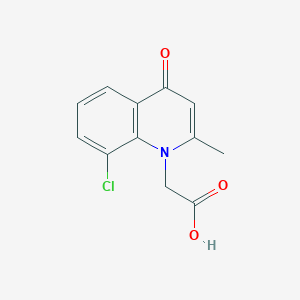
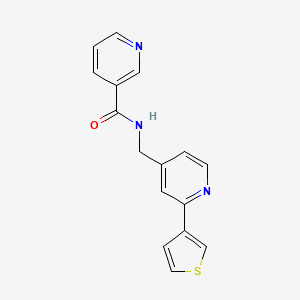
![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-methylsulfonylprop-2-enamide](/img/structure/B3000132.png)